Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrrole core. This structure is characterized by two fused pyrrole rings, with substituents including benzyl groups at positions 1 and 5, a 3-chlorophenyl group at position 3, and a methyl ester at position 1.
Properties
IUPAC Name |
methyl 3,5-dibenzyl-1-(3-chlorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O4/c1-35-27(34)28(16-18-9-4-2-5-10-18)23-22(24(30-28)20-13-8-14-21(29)15-20)25(32)31(26(23)33)17-19-11-6-3-7-12-19/h2-15,22-24,30H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBCZWFQBKGIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[3,4-c]pyrrole core. This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Large-scale reactors and advanced purification techniques are employed to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 3-Chlorophenyl vs. 2-Chlorophenyl Derivatives
A closely related analog, Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (CAS 321521-59-9), differs only in the chlorine substituent’s position on the phenyl ring (2- vs. 3-chlorophenyl). Key distinctions include:
- Crystallinity : The positional isomerism may affect molecular packing, as seen in crystallographic studies of similar compounds, where substituent orientation influences lattice stability .
Pyrrole Derivatives with Varied Substituents
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) () shares a pyrrole backbone but features a 3-aminophenyl group and cyano substituents. Comparisons include:
- Elemental Analysis :
| Compound | %C (Calcd/Found) | %H (Calcd/Found) | %N (Calcd/Found) |
|---|---|---|---|
| Target Compound* | N/A | N/A | N/A |
| 7c (C21H22N4O2) | 69.59/69.52 | 6.12/6.10 | 15.46/15.86 |
- Spectral Data : 7c’s ¹³C NMR shows aromatic carbons at 124.02–164.12 ppm, while the target compound’s 3-chlorophenyl group would likely exhibit downfield shifts (~130–140 ppm) due to chlorine’s electronegativity .
Heterocyclic Systems with Ester Moieties
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) () is an imidazopyridine derivative with nitro and cyano groups. Key contrasts include:
- Physical Properties :
| Property | Target Compound* | 1l |
|---|---|---|
| Melting Point | Unreported | 243–245°C |
| Molecular Weight | Unreported | 51% yield |
The higher melting point of 1l may reflect stronger intermolecular interactions (e.g., dipole-dipole from nitro groups) compared to the target compound’s chlorophenyl and ester groups .
- Reactivity : The nitro group in 1l enhances electrophilicity, whereas the target compound’s chlorine atom may favor nucleophilic aromatic substitution under specific conditions .
Biological Activity
Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (CAS: 321521-57-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C28H27ClN2O4
- Molecular Weight : 482.98 g/mol
- SMILES Notation :
CC(=O)OC1=C(C(=C(C=C1)C(=O)O)C(=O)N2C(=O)c3ccccc3C2=O)NC(=C(C1c4ccccc4Cl)C(=O)OC)C
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. This compound has shown activity against various bacterial strains. A study on similar pyrrole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that halogen substitutions may enhance antibacterial potency .
Antimalarial Activity
In a related study on pyrrole derivatives, compounds with similar structural features demonstrated significant antimalarial activity against Plasmodium falciparum. The IC50 values ranged from 9.0 to 48 nM for different derivatives . While specific data on this compound is limited, its structural analogs suggest potential efficacy in malaria treatment.
The biological activity of this compound is likely attributed to its ability to interact with biological macromolecules. Pyrrole derivatives are known to disrupt cellular processes through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for bacterial survival or replication.
- Disruption of Membrane Integrity : Some pyrrole derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Interference with Nucleic Acid Synthesis : Certain analogs have been shown to bind to DNA or RNA, inhibiting replication and transcription processes.
Study on Antimicrobial Properties
A study focusing on the synthesis and evaluation of pyrrole derivatives reported that specific modifications at the benzyl position significantly enhanced antimicrobial activity. For instance, compounds with a chlorophenyl group exhibited increased inhibition zones against Staphylococcus aureus compared to their non-substituted counterparts .
| Compound | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrrole Derivative | 12 | 32 |
Antimalarial Efficacy in Animal Models
In vivo studies using rodent models have shown that certain pyrrole derivatives can significantly reduce parasitemia in malaria-infected mice. For example, a derivative similar in structure to this compound achieved over 60% reduction in parasitemia at doses as low as 5 mg/kg over four days .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions optimize yield?
Answer: The synthesis typically involves multi-step condensation reactions. For example, pyrrolo-pyrrole derivatives are synthesized via refluxing precursors in acetic acid, followed by purification via column chromatography (e.g., dichloromethane eluent) and recrystallization (ethanol). Critical conditions include:
- Reaction time: 6–24 hours under reflux .
- Solvent system: Acetic acid for cyclization, ice-water for precipitation .
- Purification: Column chromatography (silica gel) and recrystallization to isolate high-purity products .
Q. Example Reaction Conditions Table
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Precursor reflux | Acetic acid, 6 h, 110°C | 60–80 | |
| Purification | Dichloromethane eluent, silica gel | 85–90 | |
| Recrystallization | Ethanol, slow cooling | >95 purity |
Q. Which spectroscopic methods are essential for characterizing this compound?
Answer: Key techniques include:
- 1H/13C NMR: Assigns hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.6 ppm, ester methyl groups at δ 1.3–4.3 ppm) .
- IR spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., m/z 362 [M⁺]) and isotopic patterns for chlorine .
Q. How can spectral data contradictions (e.g., NMR vs. MS) be resolved during structural validation?
Answer: Contradictions may arise from tautomerism, impurities, or dynamic effects. Methodological solutions include:
- Variable-temperature NMR: Resolves tautomeric equilibria (e.g., keto-enol forms in pyrrolidine derivatives) .
- 2D NMR (COSY, HSQC): Correlates ambiguous proton/carbon signals .
- High-resolution MS/MS: Differentiates isobaric impurities (e.g., chlorine vs. sulfur isotopes) .
Q. Example Elemental Analysis Table
| Element | Calculated (%) | Found (%) | Deviation | Reference |
|---|---|---|---|---|
| C | 69.59 | 69.52 | -0.07 | |
| H | 6.12 | 6.10 | -0.02 | |
| N | 15.46 | 15.86 | +0.40 |
Q. What strategies improve regioselectivity in functionalizing the pyrrolo-pyrrole core?
Answer:
- Directed ortho-metalation: Use directing groups (e.g., esters) to control substitution sites .
- Protecting groups: Temporary protection of reactive amines/esters prevents undesired side reactions .
- Microwave-assisted synthesis: Enhances reaction specificity and reduces byproducts .
Q. Functionalization Optimization Table
| Strategy | Outcome | Yield Improvement | Reference |
|---|---|---|---|
| Microwave irradiation | Reduced reaction time (6 h → 2 h) | +15% | |
| Boron trifluoride catalysis | Enhanced regioselectivity | +20% |
Q. How do steric and electronic effects influence the compound’s reactivity in further derivatization?
Answer:
- Steric hindrance: Bulky benzyl groups at positions 1 and 5 limit nucleophilic attack at adjacent carbonyls .
- Electronic effects: The electron-withdrawing 3-chlorophenyl group activates the pyrrolidine ring for electrophilic substitution .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
